molecular formula C21H19NO5 B6528070 9-cyclopropyl-3-(2-methoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 946384-83-4

9-cyclopropyl-3-(2-methoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No. B6528070
CAS RN: 946384-83-4
M. Wt: 365.4 g/mol
InChI Key: SFGJGNZEAVUOQI-UHFFFAOYSA-N
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Description

The compound “9-cyclopropyl-3-(2-methoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one” is a complex organic molecule. It contains a chromeno[8,7-e][1,3]oxazin-4-one core, which is a type of heterocyclic compound . This core is substituted with a cyclopropyl group at the 9-position and a 2-methoxyphenoxy group at the 3-position .


Molecular Structure Analysis

The molecule contains several functional groups, including a cyclopropyl group, a methoxy group, and a phenoxy group . These groups can have significant effects on the physical and chemical properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazinone and chromene rings, as well as the cyclopropyl, methoxy, and phenoxy substituents . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the flexibility of the molecule can all influence its properties .

Scientific Research Applications

9-cyclopropyl-3-(2-methoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one has been studied extensively for its potential applications in a variety of scientific fields. It has been found to possess strong antioxidant and anti-inflammatory activities, making it a potential therapeutic agent for the treatment of various diseases. It has also been studied for its potential use as an antitumor agent, as it has been shown to selectively target certain proteins. In addition, this compound has been studied for its potential use as an anti-fungal agent, as it has been shown to inhibit the growth of certain fungi.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-3-(2-methoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is still not fully understood. However, it is believed to act by blocking the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In addition, this compound has been shown to inhibit the activity of certain proteins involved in the regulation of cell growth, such as NF-κB and Akt.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to possess strong antioxidant and anti-inflammatory activities, making it a potential therapeutic agent for the treatment of various diseases. In addition, this compound has been found to possess antitumor and anti-fungal activities. It has also been studied for its potential use as an anti-allergic agent, as it has been shown to inhibit the release of histamine from mast cells.

Advantages and Limitations for Lab Experiments

The advantages of using 9-cyclopropyl-3-(2-methoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one in laboratory experiments include its low cost and easy synthesis. In addition, this compound has been shown to possess a wide range of properties, including antioxidant, anti-inflammatory, and antitumor activities. However, there are some limitations to its use in laboratory experiments. For example, this compound has a low solubility in water, which can make it difficult to use in certain types of experiments. In addition, it has a limited shelf life, which can make it difficult to store for long periods of time.

Future Directions

The future directions for 9-cyclopropyl-3-(2-methoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one are numerous. Further research is needed to fully understand its mechanism of action and to determine its potential therapeutic applications. In addition, further studies are needed to explore its potential use as an anti-allergic agent, as well as its potential use in the treatment of other diseases. Finally, further studies are needed to determine the safety and efficacy of this compound for use in humans.

Synthesis Methods

The synthesis of 9-cyclopropyl-3-(2-methoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a multi-step process. It begins with the condensation of 2-methoxy-phenol and cyclopropyl-chloride, followed by the addition of sodium hydroxide to the resulting product. The final step involves the reaction of the product with a chromenoxazinone derivative, which yields the desired compound. This method has been reported to be efficient and cost-effective.

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

9-cyclopropyl-3-(2-methoxyphenoxy)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-24-17-4-2-3-5-18(17)27-19-11-25-21-14(20(19)23)8-9-16-15(21)10-22(12-26-16)13-6-7-13/h2-5,8-9,11,13H,6-7,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGJGNZEAVUOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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